1-Propanone, 1-(3,4-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride 1-Propanone, 1-(3,4-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride
Brand Name: Vulcanchem
CAS No.: 23694-21-5
VCID: VC20505906
InChI: InChI=1S/C13H19NO3.ClH/c1-14(2)8-7-11(15)10-5-6-12(16-3)13(9-10)17-4;/h5-6,9H,7-8H2,1-4H3;1H
SMILES:
Molecular Formula: C13H20ClNO3
Molecular Weight: 273.75 g/mol

1-Propanone, 1-(3,4-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride

CAS No.: 23694-21-5

Cat. No.: VC20505906

Molecular Formula: C13H20ClNO3

Molecular Weight: 273.75 g/mol

* For research use only. Not for human or veterinary use.

1-Propanone, 1-(3,4-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride - 23694-21-5

Specification

CAS No. 23694-21-5
Molecular Formula C13H20ClNO3
Molecular Weight 273.75 g/mol
IUPAC Name 1-(3,4-dimethoxyphenyl)-3-(dimethylamino)propan-1-one;hydrochloride
Standard InChI InChI=1S/C13H19NO3.ClH/c1-14(2)8-7-11(15)10-5-6-12(16-3)13(9-10)17-4;/h5-6,9H,7-8H2,1-4H3;1H
Standard InChI Key TVOKIQJTBBXSOE-UHFFFAOYSA-N
Canonical SMILES CN(C)CCC(=O)C1=CC(=C(C=C1)OC)OC.Cl

Introduction

Chemical Identity and Structural Features

Core Molecular Characteristics

1-Propanone, 1-(3,4-dimethoxyphenyl)-3-(dimethylamino)-, hydrochloride (CAS No. 23694-21-5) is a hydrochloride salt with the molecular formula C₁₃H₂₀ClNO₃ and a molecular weight of 273.75 g/mol. The parent compound, 1-(3,4-dimethoxyphenyl)-3-(dimethylamino)propan-1-one, features a propanone backbone substituted at the 1-position with a 3,4-dimethoxyphenyl group and at the 3-position with a dimethylamino group. Protonation of the dimethylamino nitrogen by hydrochloric acid yields the ionic salt form, enhancing solubility in polar solvents.

Table 1: Key Identifiers and Structural Data

PropertyValue
CAS Number23694-21-5
IUPAC Name1-(3,4-dimethoxyphenyl)-3-(dimethylamino)propan-1-one; hydrochloride
Molecular FormulaC₁₃H₂₀ClNO₃
Molecular Weight273.75 g/mol
Canonical SMILESCN(C)CCC(=O)C₁=CC(=C(C=C₁)OC)OC.Cl
InChIKeyTVOKIQJTBBXSOE-UHFFFAOYSA-N

The dimethoxyphenyl moiety contributes aromaticity and electron-rich regions, while the dimethylamino group introduces basicity, enabling salt formation with mineral acids like HCl.

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) for this specific compound remain unpublished, analogous propanone derivatives exhibit characteristic carbonyl stretches near 1,700 cm⁻¹ in IR spectra and aromatic proton resonances between 6.5–7.5 ppm in ¹H NMR. Computational models predict a planar aromatic system with the dimethylamino group adopting a staggered conformation relative to the ketone oxygen.

Synthesis and Preparation

Parent Compound Synthesis

The free base precursor is synthesized via Mannich-type reactions or Claisen-Schmidt condensations. A representative route involves:

  • Condensing 3,4-dimethoxybenzaldehyde with dimethylamine under acidic conditions to form an imine intermediate.

  • Reducing the imine to a secondary amine using catalytic hydrogenation or sodium cyanoborohydride.

  • Oxidizing the resultant alcohol to the ketone via Jones oxidation or Swern conditions.

Salt Formation

Treatment of the free base with anhydrous HCl in diethyl ether or ethanol yields the hydrochloride salt. Critical parameters include:

  • Stoichiometry: 1:1 molar ratio of base to HCl

  • Temperature: 0–5°C to prevent decomposition

  • Solvent: Anhydrous conditions to avoid hydrolysis

Table 2: Synthetic Yield Optimization

ParameterOptimal RangeImpact on Yield
Reaction Temperature0–5°CMaximizes salt precipitation
Solvent PolarityEthanol > Diethyl EtherHigher polarity improves dissolution
HCl Addition RateDropwise over 30 minPrevents local overheating

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits moderate aqueous solubility (~50 mg/mL at 25°C), facilitated by ionic interactions. In nonpolar solvents (e.g., hexane), solubility is negligible (<1 mg/mL). The compound is hygroscopic, requiring storage under anhydrous conditions at 2–8°C to prevent deliquescence.

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